1-(6-Ethoxypyridin-3-yl)ethanone
CAS No.: 885229-37-8
Cat. No.: VC2936337
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885229-37-8 |
---|---|
Molecular Formula | C9H11NO2 |
Molecular Weight | 165.19 g/mol |
IUPAC Name | 1-(6-ethoxypyridin-3-yl)ethanone |
Standard InChI | InChI=1S/C9H11NO2/c1-3-12-9-5-4-8(6-10-9)7(2)11/h4-6H,3H2,1-2H3 |
Standard InChI Key | LFEYSMHPKSICTR-UHFFFAOYSA-N |
SMILES | CCOC1=NC=C(C=C1)C(=O)C |
Canonical SMILES | CCOC1=NC=C(C=C1)C(=O)C |
Introduction
1-(6-Ethoxypyridin-3-yl)ethanone is an organic compound belonging to the pyridine derivatives class. It features an ethoxy group attached to the 6-position of a pyridine ring and an ethanone functional group at the 3-position. This compound is significant in various chemical and biological applications due to its unique structural features and functional groups.
Synthesis Methods
The synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone can be achieved through several methods. A common approach involves the reaction of 6-ethoxypyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions, allowing for efficient formation of the target compound.
Chemical Reactions
1-(6-Ethoxypyridin-3-yl)ethanone is capable of undergoing various chemical reactions, including oxidation. It can be oxidized to form corresponding derivatives, which may have different biological activities.
Biological Applications
In biological systems, this compound may interact with enzymes or receptors, potentially exhibiting antimicrobial or anti-inflammatory properties. Ongoing research aims to elucidate these mechanisms further, particularly in drug development contexts.
Research Findings
Property | Description |
---|---|
Chemical Structure | Ethoxy group at the 6-position and an ethanone group at the 3-position of a pyridine ring. |
CAS Number | 885229-37-8 |
Physical Appearance | Colorless to pale yellow liquid |
Chemical Reactions | Capable of oxidation and other reactions |
Biological Potential | Potential antimicrobial and anti-inflammatory properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume